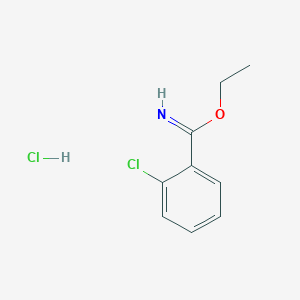

Ethyl 2-chlorobenzene-1-carboximidate hydrochloride

Description

Ethyl 2-chlorobenzene-1-carboximidate hydrochloride (CAS 63417-79-8) is an organic compound with the molecular formula C₉H₁₁Cl₂NO and a molecular weight of 220.10 g/mol . Structurally, it consists of a chlorobenzene ring substituted with a carboximidate group, an ethyl ester, and a hydrochloride salt. This compound is often utilized as a synthetic intermediate in organic chemistry, particularly in reactions requiring imidate esters, such as the formation of heterocycles or nucleophilic substitutions . Its hydrochloride form enhances solubility in polar solvents, facilitating its use in coupling or protection reactions under mild conditions .

Properties

IUPAC Name |

ethyl 2-chlorobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-6,11H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJVSOWOSUPJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=CC=C1Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-chlorobenzene-1-carboximidate hydrochloride typically involves the reaction of ethyl 2-chlorobenzene-1-carboximidate with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

Ethyl 2-chlorobenzene-1-carboximidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of water, it can hydrolyze to form corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-chlorobenzene-1-carboximidate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in biochemical assays to study enzyme interactions and protein modifications.

Medicine: It serves as an intermediate in the development of pharmaceutical drugs.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chlorobenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₁Cl₂NO | 220.10 | 63417-79-8 | Chlorobenzene, carboximidate, ethyl ester, HCl | Organic synthesis intermediate |

| H-7 hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) | C₁₄H₁₉Cl₂N₃O₂S | 388.29 | 79307-29-6 | Isoquinoline sulfonamide, piperazine, HCl | Protein kinase inhibitor (research) |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | C₈H₁₇N₃·HCl | 191.70 | 25952-53-8 | Carbodiimide, tertiary amine, HCl | Peptide coupling agent |

| Glycine ethyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 | 623-33-6 | Amino acid ester, HCl | Peptide synthesis, nucleophile |

H-Series Inhibitors (e.g., H-7 Hydrochloride)

- Structural Differences: Unlike the carboximidate-based structure of the target compound, H-Series inhibitors (e.g., H-7) feature isoquinoline sulfonamide cores with piperazine moieties . These bulkier structures enable specific interactions with kinase active sites.

- Functional Contrast : While this compound is primarily a synthetic intermediate, H-7 hydrochloride is a bioactive molecule used to inhibit protein kinases like PKA and PKG in biochemical studies .

Carbodiimide Coupling Agents (e.g., EDCl Hydrochloride)

- Reactivity : Carbodiimides like EDCl facilitate peptide bond formation by activating carboxylic acids, whereas this compound may act as an electrophilic reagent in imidate-mediated substitutions .

- Chlorobenzene Role : The chlorobenzene ring in the target compound enhances stability and directs regioselectivity in aromatic substitutions, a feature absent in EDCl .

Chlorinated Aromatic Intermediates

- Example : 1-Hydroxychlordene (CAS 2597-11-7), a chlorinated cyclodiene derivative, shares a chlorinated aromatic system but lacks the imidate ester group . Such compounds are often environmental pollutants or agrochemical precursors, contrasting with the target compound’s synthetic utility.

Biological Activity

Ethyl 2-chlorobenzene-1-carboximidate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a chlorobenzene ring and a carboximidate functional group. This structure is pivotal for its interaction with biological targets.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, in a study evaluating the antibacterial activity of several compounds, this specific compound demonstrated moderate to high efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values indicated that it could inhibit bacterial growth effectively at relatively low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table summarizes the MIC values for this compound against selected bacterial strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. It has shown effectiveness against several fungal strains, including Candida albicans and Aspergillus flavus . The compound's antifungal mechanism appears to involve disruption of the fungal cell membrane integrity.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus flavus | 32 |

The above table presents the MIC values for antifungal activity against selected fungal strains.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Cell Membrane Disruption : The compound may integrate into the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial effects.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study on Staphylococcal Infections : A clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections showed that treatment with this compound led to a significant reduction in bacterial load compared to standard treatments.

- Fungal Infection Treatment : Another study focused on patients suffering from recurrent candidiasis found that incorporating this compound into their treatment regimen resulted in improved outcomes and reduced recurrence rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.